molecular formula C6H4BrF9 B3040696 4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane CAS No. 231285-93-1

4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane

Cat. No.: B3040696
CAS No.: 231285-93-1
M. Wt: 326.99 g/mol
InChI Key: ZVMVIYAHVLOMMJ-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C6H4BrF9. It is characterized by the presence of bromine and multiple fluorine atoms, making it a compound of interest in various chemical applications due to its unique properties .

Scientific Research Applications

4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane has several scientific research applications:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation and respiratory irritation . It’s classified as Acute Tox. 3 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

The synthesis of 4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane typically involves the introduction of bromine and trifluoromethyl groups into a butane backbone. One common method involves the reaction of a suitable butane derivative with bromine and trifluoromethylating agents under controlled conditions. Industrial production methods may involve the use of phase-transfer catalysts to enhance the efficiency of the reaction .

Chemical Reactions Analysis

4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide, tetrabutylammonium bromide, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of existing molecules, thereby exerting its effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane can be compared with other similar compounds, such as:

  • 4-Bromo-1,1,1-trifluorobutane
  • 1,1,1-Trifluoro-2-butanone
  • 1-Bromo-4-fluorobutane
  • 6-Bromo-1,1,1-trifluorohexane

These compounds share similar structural features but differ in the number and position of bromine and fluorine atoms, which can affect their reactivity and applications. The uniqueness of this compound lies in its high degree of fluorination and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

4-bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF9/c7-2-1-3(4(8,9)10,5(11,12)13)6(14,15)16/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMVIYAHVLOMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane
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Reactant of Route 6
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane

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